molecular formula C11H15NO3 B3380525 N-[(2,6-dimethoxyphenyl)methyl]acetamide CAS No. 1955524-53-4

N-[(2,6-dimethoxyphenyl)methyl]acetamide

Cat. No.: B3380525
CAS No.: 1955524-53-4
M. Wt: 209.24 g/mol
InChI Key: KOFRPILEEFGDBE-UHFFFAOYSA-N
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Description

N-[(2,6-Dimethoxyphenyl)methyl]acetamide is an acetamide derivative characterized by a 2,6-dimethoxybenzyl group attached to the nitrogen atom of the acetamide moiety. The 2,6-dimethoxy substituents on the phenyl ring confer distinct electronic and steric properties, influencing its solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

N-[(2,6-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)12-7-9-10(14-2)5-4-6-11(9)15-3/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFRPILEEFGDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263263
Record name Acetamide, N-[(2,6-dimethoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955524-53-4
Record name Acetamide, N-[(2,6-dimethoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955524-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[(2,6-dimethoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethoxyphenyl)methyl]acetamide typically involves the reaction of 2,6-dimethoxybenzyl chloride with acetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,6-dimethoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,6-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

  • N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide (): Features a dimethylphenyl group and diphenylacetamide. Crystal packing involves N–H···O hydrogen bonds and C–H···π interactions, forming infinite chains along the c-axis. Dihedral angles between phenyl rings range from 49.65° to 82.59° .
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) (): Chloro substituent at the acetamide’s α-position. Bond lengths (e.g., C–Cl: 1.76 Å) and angles align with related acetanilides. Crystal structure shows N–H···O hydrogen bonding, forming chains .
  • N-(2,6-Dimethylphenyl)-2-methylacetamide (26DMPMA) (): Methyl substituent at the acetamide’s α-position. Similar hydrogen-bonded chains but with slight variations in bond parameters due to reduced steric bulk compared to chloro or methoxy groups .

Comparison with Target Compound:
The dimethoxy groups in N-[(2,6-dimethoxyphenyl)methyl]acetamide introduce stronger electron-donating effects than dimethyl or chloro substituents. This increases polarity, likely leading to distinct hydrogen-bonding patterns (e.g., C–H···O interactions) and altered dihedral angles in the crystal lattice. Methoxy groups may also enhance solubility in protic solvents compared to dimethyl analogs .

Pharmacological and Toxicological Profiles

Key Findings from Analogs:

  • Chloroacetamide Herbicides (): Acetochlor and alachlor are metabolized to carcinogenic intermediates (e.g., CDEPA, CMEPA) via cytochrome P450 enzymes (CYP3A4, CYP2B6). Rat metabolism exceeds human, suggesting species-specific toxicity .
  • N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (): A lidocaine impurity with local anesthetic properties. Substituents like ethylmethylamino groups modulate bioavailability and receptor interactions .

However, methoxy groups could undergo demethylation, forming reactive quinones, necessitating further toxicological evaluation .

Data Tables

Table 1: Structural and Physical Properties of Selected Acetamides

Compound Name Substituents Molecular Formula Melting Point (K) Key Interactions
This compound 2,6-dimethoxy, methyl C₁₁H₁₅NO₃ Not reported Predicted C–H···O, N–H···O
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide 2,6-dimethyl, diphenyl C₂₂H₂₁NO 469–471 N–H···O, C–H···π
2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-dimethyl, chloro C₁₀H₁₂ClNO Not reported N–H···O
N-(2,6-Dimethylphenyl)-2-methylacetamide 2,6-dimethyl, methyl C₁₁H₁₅NO Not reported N–H···O

Table 2: Metabolic Rates of Chloroacetamide Herbicides in Liver Microsomes

Compound Metabolite Rat Metabolism (nmol/min/mg) Human Metabolism (nmol/min/mg)
Acetochlor CMEPA 0.065 0.023
Butachlor CDEPA 0.045 <0.001
Metolachlor CMEPA 0.013 Not detected

Biological Activity

N-[(2,6-dimethoxyphenyl)methyl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO3_3. The structure includes a dimethoxy-substituted phenyl group attached to an acetamide moiety. This configuration is significant for its biological interactions.

Component Description
Dimethoxyphenyl GroupEnhances lipophilicity
Acetamide MoietyProvides a site for biological activity

This compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing pain perception and neuronal growth.

Neuroprotective Effects

Research indicates that this compound promotes neuronal survival and reduces apoptosis in neuronal cell cultures exposed to neurotoxic agents. A study demonstrated significant increases in cell viability compared to control groups, suggesting potential applications in treating central nervous system disorders.

Analgesic Activity

In animal models, the compound has shown notable analgesic properties. Studies reported a significant reduction in pain responses compared to baseline measurements, indicating its potential as a novel pain management solution with fewer side effects than traditional analgesics.

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory effects. Preliminary studies suggest it can modulate inflammatory responses, making it a candidate for treating various inflammatory conditions.

Comparative Analysis with Similar Compounds

To highlight the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
Compound ALacks dimethoxy substitutionLimited anti-inflammatory effects
Compound BSimple acetamide structureLower neuroprotective activity
This compoundContains dimethoxy group and acetamide moietyEnhanced neuroprotective and analgesic properties

Case Studies and Research Findings

  • Neuroprotective Study : A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cell cultures. The results indicated that the compound significantly increased cell viability when exposed to neurotoxic agents .
  • Analgesic Activity Assessment : Another study focused on pain management evaluated the compound's analgesic properties in animal models. The findings showed a marked reduction in pain responses, suggesting efficacy as an analgesic agent .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of this compound revealed its potential to modulate inflammatory pathways effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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